4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclohexyl group, an oxa (oxygen) atom, and two diaza (nitrogen) atoms within a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological receptors.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, it can modulate pain perception by binding to these receptors and influencing their signaling pathways . The exact molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but differs in the position and nature of substituents.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: This derivative includes a tert-butyl carbamate group, which influences its reactivity and applications.
Uniqueness
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific cyclohexyl substitution, which imparts distinct steric and electronic properties. These properties can enhance its binding affinity to certain receptors and its stability under various conditions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H26N2O |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26N2O/c1-2-4-13(5-3-1)16-10-11-17-14(12-16)6-8-15-9-7-14/h13,15H,1-12H2 |
InChI Key |
HKYZYJJMLNSZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCOC3(C2)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.